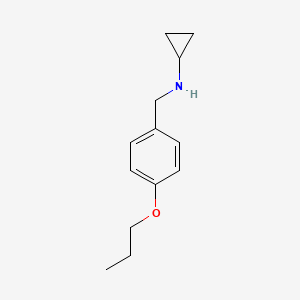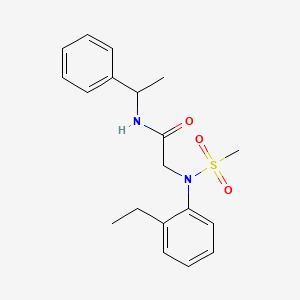
N-(4-propoxybenzyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Propoxybenzyl)cyclopropanamine (PBCA) is a cyclopropane-containing compound that has gained significant attention in recent years due to its potential applications in scientific research. PBCA is a derivative of cyclopropanamine, which is a cyclic amine with a three-membered ring structure. The unique structural features of PBCA make it an interesting compound to investigate its mechanism of action, biochemical and physiological effects, and future research directions.
Wirkmechanismus
The mechanism of action of N-(4-propoxybenzyl)cyclopropanamine is not fully understood, but it is believed to interact with specific receptors in the brain. N-(4-propoxybenzyl)cyclopropanamine has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. N-(4-propoxybenzyl)cyclopropanamine has also been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
N-(4-propoxybenzyl)cyclopropanamine has been shown to have various biochemical and physiological effects. The compound has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. N-(4-propoxybenzyl)cyclopropanamine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-propoxybenzyl)cyclopropanamine has several advantages for lab experiments, including its high potency and selectivity for specific receptors. N-(4-propoxybenzyl)cyclopropanamine is also relatively stable and can be easily synthesized in large quantities. However, the limitations of N-(4-propoxybenzyl)cyclopropanamine include its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on N-(4-propoxybenzyl)cyclopropanamine. One potential direction is to investigate the structure-activity relationship of N-(4-propoxybenzyl)cyclopropanamine and its derivatives, which may lead to the development of more potent and selective compounds for the treatment of various diseases. Another direction is to investigate the potential therapeutic effects of N-(4-propoxybenzyl)cyclopropanamine in animal models of depression, anxiety, and schizophrenia. Additionally, the use of N-(4-propoxybenzyl)cyclopropanamine as a tool for studying the function of specific receptors in the brain may provide valuable insights into the underlying mechanisms of various neurological disorders.
Conclusion:
In conclusion, N-(4-propoxybenzyl)cyclopropanamine is a unique cyclopropane-containing compound with potential applications in scientific research. The compound has been shown to have various biochemical and physiological effects, and its mechanism of action is still being investigated. Despite its limitations, N-(4-propoxybenzyl)cyclopropanamine has several advantages for lab experiments, and its potential therapeutic properties make it an interesting compound for future research.
Synthesemethoden
The synthesis of N-(4-propoxybenzyl)cyclopropanamine involves the reaction of cyclopropanamine with 4-propoxybenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product. The yield of N-(4-propoxybenzyl)cyclopropanamine can be enhanced by optimizing reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
N-(4-propoxybenzyl)cyclopropanamine has been extensively studied for its potential applications in scientific research. The compound has been used as a ligand in the development of new drugs for the treatment of various diseases such as depression, anxiety, and schizophrenia. N-(4-propoxybenzyl)cyclopropanamine has also been used as a building block in the synthesis of novel compounds with potential therapeutic properties.
Eigenschaften
IUPAC Name |
N-[(4-propoxyphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-9-15-13-7-3-11(4-8-13)10-14-12-5-6-12/h3-4,7-8,12,14H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQZSIWPPIZJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-propoxybenzyl)cyclopropanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-biphenylyl)-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5186216.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5186228.png)


![3-methoxy-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5186237.png)


![2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B5186266.png)
![3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5186272.png)
![2-(4-chlorobenzyl)-6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5186289.png)
![N-allyl-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5186315.png)
![4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5186319.png)
